2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Background:
- Thiazoles are found in various biologically active compounds, including drugs and natural products .
Mechanism of Action:
Researchers should explore its interactions with cellular components and evaluate its efficacy in relevant biological systems . Keep in mind that this information is based on existing knowledge up to a certain point, and ongoing research may reveal more insights.
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in nucleophilic and electrophilic substitution reactions, making it a versatile intermediate in biochemical pathways. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter levels in the nervous system . Additionally, it can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of acetylcholinesterase, leading to an accumulation of acetylcholine in synaptic clefts and affecting neurotransmission . Furthermore, this compound has been shown to modulate the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and immune function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, where the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This binding interaction is facilitated by the bromophenyl group, which enhances the compound’s affinity for the enzyme. Additionally, this compound can interact with other biomolecules, such as receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by enzymes such as cytochrome P450 . These metabolic pathways influence the compound’s bioavailability and clearance, affecting its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins in the plasma can facilitate its distribution to various tissues, influencing its localization and accumulation within the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . These localization patterns determine the compound’s interactions with subcellular structures and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. For instance, the reaction between 4-bromobenzoyl chloride and thiourea under basic conditions can yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed
Substituted Thiazoles: Various functional groups can be introduced into the thiazole ring.
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Coupled Products: Complex aromatic compounds formed through coupling reactions.
Scientific Research Applications
2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-thiazole-4-carboxylic acid: Lacks the bromine atom, resulting in different chemical and biological properties.
2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its reactivity and potency.
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid: The presence of a methyl group alters its hydrophobicity and interaction with biological targets.
Uniqueness
The presence of the bromophenyl group in 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid imparts unique electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a versatile and important compound in scientific research .
Properties
IUPAC Name |
2-(4-bromophenyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXGZVXOAJEGDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655501 | |
Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21160-50-9 | |
Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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